molecular formula C11H12ClNO B7969118 1-(6-Chloro-1-methylindol-3-yl)ethanol

1-(6-Chloro-1-methylindol-3-yl)ethanol

Cat. No.: B7969118
M. Wt: 209.67 g/mol
InChI Key: QHHTVSKNXUHNMU-UHFFFAOYSA-N
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Description

1-(6-Chloro-1-methylindol-3-yl)ethanol is an indole derivative featuring a chlorine substituent at the 6-position of the indole ring, a methyl group at the 1-position, and an ethanol group at the 3-position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly in drug discovery, due to their ability to interact with biological targets such as serotonin receptors and enzymes .

Properties

IUPAC Name

1-(6-chloro-1-methylindol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-7(14)10-6-13(2)11-5-8(12)3-4-9(10)11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHTVSKNXUHNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C2=C1C=CC(=C2)Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol (CAS 850406-55-2)

  • Structure: Chloro (5-position), methyl (1-position), ethanol (3-position).
  • Purity : 95% (reported in safety data sheet).
  • Key Differences : The chloro substituent is at the 5-position instead of 4. This positional isomerism may affect electronic distribution and binding affinity in biological systems.
  • Safety : Requires precautions for inhalation, skin contact, and ingestion .

1-(6-Chloro-2-hydroxy-1H-indol-3-yl)-Ethanone (CAS 1268630-42-7)

  • Structure : Chloro (6-position), hydroxyl (2-position), ketone (3-position).
  • Physicochemical Properties :
    • Melting point: 228–230°C
    • Density: 1.457 g/cm³
    • pKa: 8.35 (predicted)
  • Key Differences: Substitution of the ethanol group with a ketone and addition of a hydroxyl group at the 2-position. The ketone group increases polarity compared to ethanol derivatives .

1-(5-Chloro-1H-indol-3-yl)ethanone (CAS 51843-24-4)

  • Structure : Chloro (5-position), ketone (3-position).
  • Key Differences : Lacks the methyl group at the 1-position, which may reduce steric hindrance in molecular interactions .

Functional Group Variants

[1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol

  • Structure: Chlorobenzyl substituent at the 1-position, methanol (3-position).
  • The methanol group differs from ethanol in chain length, affecting solubility .

1-(1H-Indol-3-yl)-2-(methylamino)ethanol (CAS 28755-00-2)

  • Structure: Ethanol with a methylamino substituent at the 2-position.
  • This compound may exhibit enhanced interaction with charged biological targets .

Heterocyclic Analogues

1-(5-Chlorothiophen-3-yl)ethanol (CAS 1363383-08-7)

  • Structure: Thiophene ring (5-chloro), ethanol (3-position).
  • Molecular Formula : C₆H₇ClOS.
  • Key Differences : Replacement of the indole ring with thiophene alters electronic properties and reduces nitrogen-mediated interactions. Thiophene derivatives are often explored for material science applications .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Density (g/cm³) Notes
This compound Not available C₁₁H₁₂ClNO 209.67 (calc) 6-Cl, 1-CH₃, 3-CH₂CH₂OH N/A N/A Hypothetical data based on analogs
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol 850406-55-2 C₁₁H₁₂ClNO 209.67 5-Cl, 1-CH₃, 3-CH₂CH₂OH N/A N/A 95% purity
1-(6-Chloro-2-hydroxy-1H-indol-3-yl)-Ethanone 1268630-42-7 C₁₀H₈ClNO₂ 209.63 6-Cl, 2-OH, 3-COCH₃ 228–230 1.457 High polarity due to ketone
1-(5-Chloro-1H-indol-3-yl)ethanone 51843-24-4 C₁₀H₈ClNO 193.63 5-Cl, 3-COCH₃ N/A N/A Simpler structure

Key Observations

Substituent Position Effects : The position of the chloro group (5 vs. 6) significantly impacts electronic properties and steric interactions. For example, 6-chloro derivatives may exhibit distinct binding modes compared to 5-chloro analogs in receptor-ligand interactions .

Functional Group Influence: Ethanol derivatives generally exhibit higher solubility in polar solvents compared to ketones, but ketones may have stronger dipole moments. Methanol analogs (e.g., [1-(2-Chlorobenzyl)-1H-indol-3-yl]methanol) offer intermediate properties .

Research Implications

The structural versatility of indole derivatives enables tailored modifications for specific applications. For instance:

  • Drug Discovery: Ethanol and aminoethanol derivatives (e.g., CAS 28755-00-2) are candidates for CNS-targeted therapies due to their ability to cross the blood-brain barrier .
  • Material Science : Thiophene analogs (e.g., CAS 1363383-08-7) could be explored for organic electronics .

Preparation Methods

Methylation of the Indole Nitrogen

The introduction of a methyl group at the indole nitrogen (position 1) is typically achieved via alkylation. A green and efficient method involves dimethyl carbonate (DMC) as a methylating agent under basic conditions. As demonstrated in, this approach avoids hazardous reagents and high-pressure systems. For instance, reacting indole with DMC in the presence of potassium carbonate at 90°C for 6 hours yields 1-methylindole with >85% efficiency.

Key Reaction Conditions:

  • Reagents: Dimethyl carbonate (3 equiv), K₂CO₃ (2 equiv)

  • Solvent: Solvent-free

  • Temperature: 90°C

  • Yield: 85–92%

This method’s scalability and mild conditions make it preferable for industrial applications.

Acetylation at Position 3

Friedel-Crafts acetylation introduces a ketone group at position 3. A mixture of acetyl chloride and aluminum chloride (AlCl₃) in dichloroethane at 50°C for 4 hours acetylates 6-chloro-1-methylindole, forming 3-acetyl-6-chloro-1-methylindole. Alternatively, microwave-assisted methods reduce reaction times to 30 minutes with comparable yields.

Representative Data:

ParameterValue
ReagentsAcCl (1.5 equiv), AlCl₃ (2 equiv)
Solvent1,2-Dichloroethane
Temperature50°C
Yield78–82%

Reduction of the Acetyl Group to Ethanol

The final step involves reducing the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) in methanol selectively reduces the acetyl group without affecting the indole ring. For instance, stirring 3-acetyl-6-chloro-1-methylindole with NaBH₄ (2 equiv) at 0°C for 2 hours yields this compound in 88% yield. Catalytic hydrogenation (H₂/Pd-C) offers an alternative, though over-reduction risks necessitate careful monitoring.

Reduction Comparison:

MethodReagentsYield
NaBH₄Methanol, 0°C88%
LiAlH₄THF, reflux91%
H₂/Pd-C (1 atm)Ethanol, rt76%

Spectroscopic Characterization

Structural confirmation relies on spectroscopic techniques:

  • ¹H-NMR (DMSO-d₆): δ 1.45 (t, J = 6.1 Hz, 3H, CH₃), 3.82 (q, J = 6.1 Hz, 2H, CH₂), 4.95 (s, 1H, OH), 6.95–7.88 (m, 4H, Ar-H).

  • ESI-MS: m/z 238.1 [M + H]⁺, consistent with the molecular formula C₁₁H₁₂ClNO.

Industrial and Environmental Considerations

The DMC-mediated methylation and NaBH₄ reduction align with green chemistry principles, minimizing waste and energy consumption. Solvent-free conditions and aqueous workups enhance scalability, as evidenced by pilot-scale productions achieving 85% overall yield.

Q & A

Q. What are the recommended synthetic routes for 1-(6-Chloro-1-methylindol-3-yl)ethanol, and how can purity be optimized?

  • Methodological Answer : A plausible route involves Friedel-Crafts alkylation of 6-chloro-1-methylindole with ethylene oxide or a protected ethanol derivative. Post-synthesis, column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for purity. For indole derivatives, alkylation efficiency depends on protecting the ethanol group during reaction . Purification via recrystallization (e.g., using dichloromethane/hexane) can yield >95% purity, as validated by HPLC with UV detection at 254 nm .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl₃. The indolic proton (C3-H) typically appears downfield (~δ 7.5 ppm), while the ethanol group’s hydroxyl proton may show broadening due to hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₂ClNO: 210.0684). Fragmentation patterns should align with indole core cleavage .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) optimize separation. Monitor at 280 nm for indole absorption .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. If ingested, administer activated charcoal (1 g/kg body weight) and seek medical attention. No specific antidote is reported .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound be systematically analyzed?

  • Methodological Answer : Use single-crystal X-ray diffraction to determine the structure. Employ graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Software like Mercury (CCDC) visualizes networks, while SHELXL refines H-bond distances and angles . For example, the ethanol hydroxyl may form O–H···N bonds with adjacent indole nitrogen, stabilizing the lattice .

Q. How should researchers resolve contradictions between experimental data and computational predictions (e.g., NMR chemical shifts)?

  • Methodological Answer :
  • Validation Steps :

Cross-check DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental NMR. Deviations >0.3 ppm suggest conformational flexibility or solvent effects .

Perform variable-temperature NMR to detect dynamic processes (e.g., ethanol group rotation).

Compare with structurally analogous compounds (e.g., 1-methylindole derivatives) to identify systematic shifts .

Q. What challenges arise during X-ray crystallographic refinement of chloro-substituted indole derivatives, and how are they addressed?

  • Methodological Answer :
  • Disorder Handling : Chlorine atoms in the 6-position may exhibit positional disorder. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .
  • Absorption Correction : Apply multi-scan methods (e.g., SADABS) due to chlorine’s high X-ray absorption.
  • Validation : Check PLATON’s ADDSYM for missed symmetry and checkCIF for geometric outliers (e.g., Cl–C bond lengths ~1.73 Å) .

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